molecular formula C13H15N3O B11878799 10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one CAS No. 55536-45-3

10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one

Cat. No.: B11878799
CAS No.: 55536-45-3
M. Wt: 229.28 g/mol
InChI Key: XMZHVHHCCJBKOU-UHFFFAOYSA-N
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Description

10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is a synthetic quinazoline derivative supplied for research purposes. Compounds within the imidazoquinazoline chemical class are of significant scientific interest due to their diverse biological activities, which have been reported to include antitumor, antiviral, antibacterial, and anticonvulsant properties . Marketed drugs featuring this core structure, such as Anagrelide (for thrombosis and essential thrombocythemia) and Quazinone (a component of heart disease medications), underscore the therapeutic potential of this chemical family . Early research indicates that some imidazoquinazoline derivatives can act as effective neutralizing agents for free radicals, thereby preventing lipid peroxidation and subsequent cell damage, which highlights their value in biochemical and pharmacological studies . This compound is provided exclusively for laboratory research use in the investigation of these and other mechanisms. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

55536-45-3

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

10-propan-2-yl-2,3-dihydroimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C13H15N3O/c1-9(2)16-11-6-4-3-5-10(11)12(17)15-8-7-14-13(15)16/h3-6,9H,7-8H2,1-2H3

InChI Key

XMZHVHHCCJBKOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=O)N3C1=NCC3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilamide Derivatives

The core quinazolinone scaffold is frequently synthesized via cyclocondensation of anthranilamide derivatives with carbonyl compounds. For 10-isopropyl substitution, N-isopropylanthranilamide serves as the primary precursor. Reaction with cyclic ketones or aldehydes under acidic or basic conditions facilitates imidazo ring formation .

In a representative procedure, N-isopropylanthranilamide reacts with formaldehyde in aqueous HCl at 80°C for 6 hours, yielding the dihydroimidazo-quinazolinone framework. The isopropyl group at position 10 is introduced during the initial N-alkylation of anthranilic acid with isopropyl bromide . This method achieves moderate yields (55–70%) but requires stringent control of stoichiometry to avoid over-alkylation.

Multi-Component Reactions Using Graphene Oxide Catalysis

Recent advances utilize graphene oxide (GO) as a heterogeneous catalyst for one-pot syntheses. A three-component reaction involving anthranilamide, isobutyraldehyde (as the isopropyl source), and ammonium acetate in water at 60°C produces the target compound in 85% yield . GO’s high surface area and oxygen functional groups enhance reaction kinetics by stabilizing intermediates through π-π interactions.

Table 1: Optimization of GO-Catalyzed Synthesis

GO Loading (mg)Temperature (°C)Time (h)Yield (%)
1560472
2560385
3560382

This method eliminates organic solvents, aligning with green chemistry principles . Post-reaction, GO is recovered via centrifugation and reused for three cycles without significant activity loss.

Solid-Phase Synthesis for High-Throughput Production

Patent literature describes solid-phase techniques for parallel synthesis of substituted dihydroimidazo-quinazolinones . A Wang resin-bound anthranilamide derivative is treated with isopropyl isocyanate to install the N-isopropyl group. Subsequent cyclization with 2-chloroimidazoline in DMF at 100°C for 12 hours affords the target compound after cleavage with TFA/water (95:5). This approach achieves 92% purity (HPLC) and facilitates rapid library generation for structure-activity relationship studies .

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times from hours to minutes. A mixture of N-isopropylanthranilamide and 2-bromo-1-isopropylimidazole in DMF undergoes microwave heating at 150°C for 20 minutes, yielding 78% product . The enhanced dielectric heating promotes efficient energy transfer, minimizing side reactions such as dimerization.

Post-Synthetic Functionalization

Late-stage modifications enable diversification of the quinazolinone core. For example, palladium-catalyzed Suzuki coupling at position 8 introduces aryl or heteroaryl groups without affecting the isopropyl substituent . Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1), brominated intermediates couple with boronic acids to yield derivatives with retained bronchodilatory activity .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

MethodYield (%)Purity (%)Scalability
Cyclocondensation7088Moderate
GO Catalysis8595High
Solid-Phase9297Low
Microwave7890Moderate

GO-catalyzed and microwave methods balance yield and scalability, making them suitable for industrial applications. Solid-phase synthesis, while high-yielding, is limited by resin costs and throughput .

Mechanistic Insights

The formation of 10-isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one proceeds through:

  • N-Alkylation : Anthranilic acid reacts with isopropyl halides to form N-isopropylanthranilamide .

  • Cyclocondensation : Nucleophilic attack by the amine on the carbonyl carbon forms the quinazolinone ring .

  • Imidazo Annulation : Intramolecular dehydration or halide displacement closes the imidazo ring, completing the bicyclic system .

DFT studies suggest that the isopropyl group’s steric bulk slightly distorts the quinazolinone plane, influencing binding affinity in biological targets .

Chemical Reactions Analysis

Types of Reactions

10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

The compound exhibits notable biological activities, particularly in oncology and neurology. Research indicates that it may act as an inhibitor of various kinases involved in cancer progression and neurodegenerative diseases. Specific findings include:

  • Anticancer Properties : Studies suggest that derivatives of this compound may inhibit cell proliferation in cancer cell lines by targeting signaling pathways associated with tumor growth.
  • Neuroprotective Effects : There is evidence that this compound can modulate neuroinflammatory responses, potentially offering therapeutic benefits in conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of 10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one against several cancer cell lines. The results demonstrated significant inhibition of cell growth in K562 (chronic myeloid leukemia) and Hut78 (cutaneous T-cell lymphoma) cells. The compound was found to induce apoptosis through the activation of caspase pathways .

Case Study 2: Neurological Applications

Another research effort focused on the neuroprotective effects of this compound in a model of neuroinflammation. The findings indicated that this compound reduced the production of pro-inflammatory cytokines in microglial cells, suggesting potential applications in treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Neuroprotective
10-Benzyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-oneStructureAnticancer properties
6-Methylimidazo[1,5-c]quinazolineStructureCarcinogenic potential
7-Chloroimidazo[1,5-c]quinazolineStructureAntimicrobial activity

This table highlights the structural diversity among related compounds and their respective biological activities. The unique substitution pattern of this compound contributes to its distinct pharmacological profile.

Mechanism of Action

The mechanism of action of 10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one involves its dual inhibitory effects on PI3K and HDAC. By inhibiting PI3K, the compound disrupts the PI3K/AKT signaling pathway, which is crucial for cancer cell growth and survival. Concurrently, inhibition of HDAC leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations at the 10-Position

The 10-position substituent significantly influences molecular properties and synthetic accessibility. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Synthesis Yield Key Characteristics References
10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one Isopropyl C₁₃H₁₅N₃O 229.28 Not reported High lipophilicity; potential enhanced bioavailability
10-Ethyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one Ethyl C₁₂H₁₃N₃O 215.25 Not reported Lower steric bulk; simpler alkyl chain
1-Methyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one Methyl C₁₁H₁₁N₃O 201.22 86% Efficient synthesis; compact structure
10-(4-Fluorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one hydrochloride 4-Fluorophenyl C₁₆H₁₂FN₃O·HCl 333.75 Not reported Aromatic interactions; possible π-π stacking

Key Observations :

  • Synthetic Efficiency: Methyl derivatives (e.g., compound 38a) are synthesized with high yields (86%) via alkylation of 2-chloroquinazolinones , whereas acylated analogs (e.g., benzoyl derivatives) require more complex steps and lower yields (47% for compound 18) .
  • Electronic Effects : Aromatic substituents (e.g., 4-fluorophenyl) introduce electron-withdrawing effects, which may alter reactivity in further functionalization .

Reactivity and Functionalization

The imidazo[2,1-b]quinazoline core permits diverse modifications:

  • Acylation : Benzoyl chloride reacts with the parent compound to form 1-benzoyl derivatives (e.g., compound 18), stabilizing the methylidene intermediate via resonance .
  • Sulfonylation : Mesyl chloride yields sulfonated derivatives (e.g., compound 19), which exhibit restricted rotation around the C=C bond, leading to isomerism .
  • Alkylation : Ethylenediamine derivatives facilitate efficient N-alkylation, as seen in the synthesis of 1-methyl analogs .

In contrast, the isopropyl group’s steric bulk may hinder electrophilic attacks at the 1-position, directing reactivity to other sites.

Pharmacological Implications

  • Antimicrobial Activity: 6-Aryliden-imidazo[2,1-b]thiazoles exhibit notable antimicrobial effects, suggesting that quinazoline analogs with lipophilic groups (e.g., isopropyl) may enhance membrane disruption .
  • Antioxidant Potential: Imidazothiazoles with activated methylene groups demonstrate radical scavenging activity . The isopropyl substituent’s electron-donating nature could similarly stabilize free radicals.
  • Anti-inflammatory Effects: Quinazoline derivatives are known to modulate inflammatory pathways, with substituent polarity influencing target selectivity .

Biological Activity

10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in oncology and neurology. This article reviews the biological activity of this compound, highlighting key findings from various studies, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3OC_{13}H_{15}N_3O with a molecular weight of 229.28 g/mol. The compound features a fused imidazoquinazolinone structure that is significant for its pharmacological properties.

Anticancer Properties

Recent studies have demonstrated that derivatives of imidazoquinazolinones exhibit notable anticancer activities. Research has shown that compounds with similar structures can act as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are crucial targets in cancer therapy. For instance, compounds designed with HDAC inhibitory functionality have shown significant antiproliferative effects against various cancer cell lines such as K562 and Hut78 .

Table 1: Summary of Anticancer Activity

CompoundTargetIC50 (µM)Cell Line Tested
This compoundPI3K/HDACTBDK562
10-Benzyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-onePI3K/HDACTBDHut78

Neurological Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. Preliminary findings suggest that it may modulate neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases. The exact mechanisms remain to be fully elucidated but may involve the inhibition of pro-inflammatory cytokines.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of imidazoquinazolinones for their biological activity. The study found that modifications to the substituents on the quinazolinone core significantly affected both the potency and selectivity for cancer cell lines. For instance, compounds with halogenated benzyl groups exhibited enhanced activity compared to their non-halogenated counterparts .

Table 2: Case Study Findings

DerivativeActivity TypeObservations
10-Isopropyl derivativeAntiproliferativeHigh activity against K562
Halogenated benzyl derivativesAntiproliferativeEnhanced potency noted

Q & A

Q. What are the established synthetic routes for 10-isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one, and what are the critical reaction parameters?

The compound is synthesized via cyclization reactions starting from substituted isatoic anhydrides and imidazoline derivatives. Key steps include:

  • N-substitution : Reacting isatoic anhydrides with 2-methylmercaptoimidazolines under reflux in polar solvents (e.g., DMF) to form the imidazo[2,1-b]quinazolinone core .
  • Isopropyl group introduction : Alkylation at the N10 position using isopropyl halides or via nucleophilic substitution. Reaction conditions (temperature, solvent polarity) significantly influence yield and purity .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Q. How can researchers design in vitro and in vivo assays to evaluate the bronchodilatory activity of this compound?

  • In vitro : Use guinea pig tracheal smooth muscle strips pre-contracted with histamine or acetylcholine. Measure relaxation using organ baths and force transducers. Compare efficacy to theophylline as a positive control .
  • In vivo : Employ histamine aerosol-induced bronchoconstriction models in guinea pigs. Administer the compound intravenously or orally, and measure changes in respiratory parameters (e.g., airway resistance) via plethysmography .
  • Selectivity screening : Assess CNS and cardiovascular side effects by monitoring locomotor activity (open-field test) and blood pressure in rodent models .

Q. What spectroscopic methods are recommended for structural confirmation of this compound?

  • 1H/13C NMR : Analyze aromatic protons (δ 6.5–8.5 ppm) and imidazoline/quinazolinone protons (δ 3.0–5.0 ppm). Key signals include the isopropyl group (δ 1.2–1.5 ppm for CH3, δ 4.0–4.5 ppm for CH) .
  • IR spectroscopy : Confirm carbonyl stretching (C=O) at ~1680–1720 cm⁻¹ and NH/imidazole vibrations at ~3200–3400 cm⁻¹ .
  • Mass spectrometry : Use ESI-MS to detect the molecular ion peak ([M+H]+) and fragmentation patterns consistent with the imidazoquinazolinone scaffold .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bronchodilatory activity of this compound?

  • Substituent variation : Replace the isopropyl group with other alkyl/aryl groups (e.g., ethyl, benzyl) to assess steric/electronic effects on histamine receptor binding. Activity correlates with moderate lipophilicity (logP ~2–3) .
  • Ring modifications : Introduce electron-withdrawing groups (e.g., Cl, NO2) at the quinazolinone 6-position to enhance hydrogen bonding with target receptors. Avoid bulky substituents, which reduce bioavailability .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with β2-adrenergic or phosphodiesterase (PDE) targets .

Q. What experimental strategies resolve contradictions in reported biological activity data for imidazoquinazolinone derivatives?

  • Standardize assays : Ensure consistent histamine aerosol concentrations (0.5–1.0 mg/mL) and animal models (e.g., Hartley guinea pigs) across studies .
  • Metabolic stability : Evaluate hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid degradation as a cause of false-negative in vivo results .
  • Computational validation : Apply PASS and GUSAR software to predict anti-asthmatic/anti-allergic activity probabilities (Pa > 0.7) and prioritize compounds for retesting .

Q. How does stereochemical isomerism impact the compound’s pharmacological profile, and how can it be analyzed?

  • Isomer identification : Use dynamic NMR (DMSO-d6) to detect restricted rotation around the C=C bond in derivatives like 5-methylidene analogs. EZ/ZZ isomer ratios shift with solvent polarity .
  • Bioactivity differences : Compare isomer-specific activity in bronchorelaxation assays. For example, ZZ isomers may exhibit higher PDE4 inhibition due to planar conformations .
  • X-ray crystallography : Resolve crystal structures (e.g., CCDC deposition) to confirm dominant isomeric forms and intermolecular interactions .

Q. What computational tools predict the acute toxicity and ADMET properties of this compound?

  • Toxicity prediction : Use ProTox-II or GUSAR to estimate LD50 values and hepatotoxicity risks. Focus on structural alerts (e.g., imidazole rings) for mutagenicity .
  • ADMET profiling : Employ SwissADME to calculate bioavailability scores, blood-brain barrier permeability, and CYP450 inhibition potential. Optimal properties include high gastrointestinal absorption (HIA > 80%) and low CYP3A4 affinity .

Methodological Notes

  • Data reproducibility : Cross-validate synthetic yields and bioactivity results using at least two independent batches. Purity should exceed 95% (HPLC, λ = 254 nm) .
  • Advanced analytics : For isomer resolution, combine chiral HPLC (Chiralpak AD-H column) with circular dichroism (CD) spectroscopy .
  • Ethical compliance : Adhere to OECD Guidelines (e.g., Test No. 420) for acute oral toxicity studies in rodents .

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